molecular formula C18H17Cl2NO B1613941 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone CAS No. 898776-79-9

2,3-Dichloro-4'-pyrrolidinomethyl benzophenone

Cat. No. B1613941
CAS RN: 898776-79-9
M. Wt: 334.2 g/mol
InChI Key: DSKNEIJAFFYCLB-UHFFFAOYSA-N
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Description

2,3-Dichloro-4’-pyrrolidinomethyl benzophenone is a chemical compound with the CAS Number 898776-79-9 . It has a molecular weight of 334.24 and its IUPAC name is (2,3-dichlorophenyl)[4-(1-pyrrolidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The molecule contains a total of 41 bonds . There are 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ketone (aromatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

2,3-Dichloro-4’-pyrrolidinomethyl benzophenone has a molecular formula of C18H17Cl2NO . It contains a total of 39 atoms; 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Chlorine atoms .

Scientific Research Applications

Photochemistry and Biological Chemistry Applications

Benzophenone (BP) photophores exhibit unique photochemical properties that are widely applied in biological chemistry, bioorganic chemistry, and material science. Upon n-π* excitation, a biradicaloid triplet state is formed, which can abstract a hydrogen atom from accessible C-H bonds. This light-directed covalent attachment process has several applications, including binding/contact site mapping, identification of molecular targets, proteome profiling, bioconjugation, and surface grafting. BP photophores offer practical advantages such as low reactivity toward water, stability in ambient light, and convenient excitation, making them valuable tools in scientific research (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Environmental Impact and Degradation

The environmental impact and degradation of benzophenone derivatives, such as benzophenone-3 (BP-3), have been studied to understand their effects on aquatic ecosystems and human health. Research on BP-3 has focused on its kinetics, intermediates, and toxicity following degradation processes like ozonation and oxidation by potassium permanganate. These studies aim to improve water treatment processes and assess the environmental risks associated with BP-3, which is commonly used as an ultraviolet absorbing chemical in personal care products (Guo, Lin, Xu, & Qi, 2016; Cao, Wu, Qu, Sun, Huo, Ajarem, Allam, Wang, & Zhu, 2021).

properties

IUPAC Name

(2,3-dichlorophenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO/c19-16-5-3-4-15(17(16)20)18(22)14-8-6-13(7-9-14)12-21-10-1-2-11-21/h3-9H,1-2,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKNEIJAFFYCLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642764
Record name (2,3-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898776-79-9
Record name (2,3-Dichlorophenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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